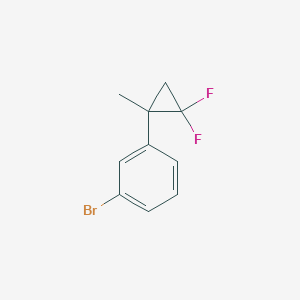
1-Bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the chemical formula FC1(C(C1)©C1=CC(=CC=C1)Br)F is known as 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene. This compound is a halogenated aromatic hydrocarbon, which means it contains a benzene ring substituted with halogen atoms (bromine and fluorine) and a trifluoromethyl group. These types of compounds are often used in various chemical and industrial applications due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 1-fluoro-3-(trifluoromethyl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to ensure consistent product quality and yield. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-Bromo-1-fluoro-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with a hydroxyl or alkoxy group.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can introduce nitro or sulfonic acid groups onto the benzene ring.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-fluoro-3-(trifluoromethyl)phenol, while oxidation with potassium permanganate can produce 2-bromo-3-fluorobenzoic acid.
科学研究应用
2-Bromo-1-fluoro-3-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-Bromo-1-fluoro-3-(trifluoromethyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its halogen atoms and aromatic ring. These interactions can modulate the activity of the target molecules, leading to changes in biological or chemical processes.
相似化合物的比较
Similar Compounds
2-Bromo-3-fluorotoluene: Similar in structure but lacks the trifluoromethyl group.
2-Fluoro-6-(trifluoromethyl)bromobenzene: Similar but with different positions of the substituents on the benzene ring.
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene: Another isomer with different substituent positions.
Uniqueness
2-Bromo-1-fluoro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, imparts distinct electronic and steric properties that can be exploited in various chemical and biological applications.
属性
IUPAC Name |
1-bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2/c1-9(6-10(9,12)13)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFJNLILHNGWDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
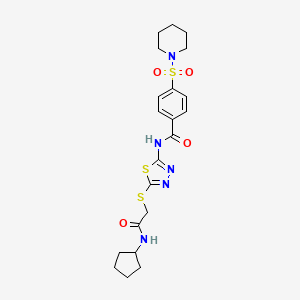
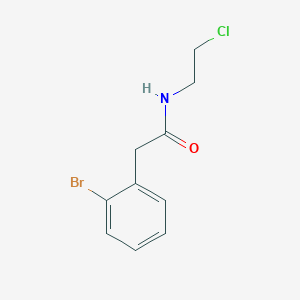
![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2385660.png)
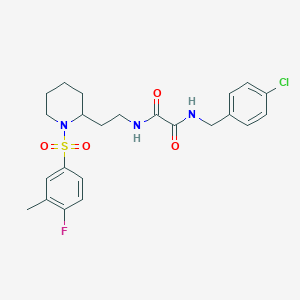
![1-(2,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2385662.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2385663.png)
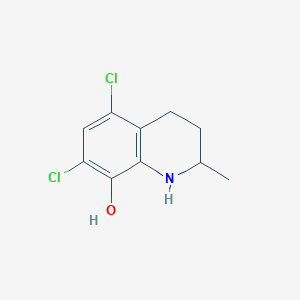
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2385671.png)
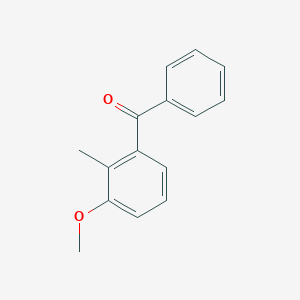

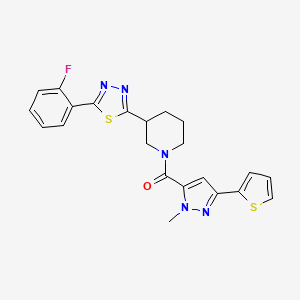

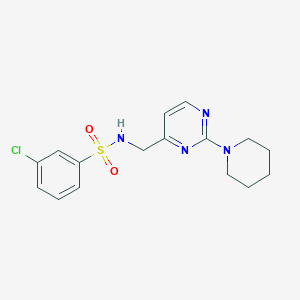
![1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime](/img/structure/B2385678.png)
